molecular formula C17H14Cl2O3 B6346363 (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 183798-63-2

(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346363
CAS No.: 183798-63-2
M. Wt: 337.2 g/mol
InChI Key: RZUKGOGGEZIDAM-XBXARRHUSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 2,5-dichlorophenyl group and a 2,4-dimethoxyphenyl group. Its E-configuration ensures planarity, facilitating π-π interactions and electronic delocalization, which are critical for both crystallographic behavior and biological activity . The compound’s structural features, including halogen and methoxy substituents, influence its physicochemical properties and interactions with biological targets, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-9-12(18)5-7-15(14)19/h3-10H,1-2H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUKGOGGEZIDAM-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a prop-2-en-1-one linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C16H14Cl2O3C_{16}H_{14}Cl_2O_3, and it possesses a conjugated system that enhances its reactivity and biological potential. The presence of dichlorophenyl and dimethoxyphenyl groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The anticancer potential of this chalcone derivative has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. Notably, the compound has shown promising results in inhibiting the proliferation of breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis via caspase activation
DU-14515.0Cell cycle arrest at G1 phase
A54912.0Inhibition of PI3K/Akt signaling pathway

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, leading to disrupted cellular functions.
  • Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives including this compound. They evaluated their antiproliferative effects on a panel of cancer cell lines using the MTT assay. The results demonstrated that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this chalcone derivative showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers noted that the presence of chlorine atoms enhanced its antimicrobial activity compared to similar compounds without halogen substitutions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

Table 1: Key Structural Parameters of Selected Chalcones
Compound Name Substituents (R1, R2) Dihedral Angle (°) Bond Length (C=O, Å) Reference
Target Compound R1: 2,5-Cl₂; R2: 2,4-(OCH₃)₂ 8.2 1.214
VIDDIW R1: 2,4-Cl₂; R2: 3,4-(OCH₃)₂ 12.5 1.221
CAS 1373028-55-7 R1: 2,5-Cl₂; R2: 2,5-(OCH₃)₂ 6.8 1.218
BOJFIQ R1: 4-Cl; R2: 1,3-benzodioxole 9.1 1.217
  • Dihedral Angles : The target compound exhibits a smaller dihedral angle (8.2°) between its aromatic rings compared to VIDDIW (12.5°), indicating greater planarity due to fewer steric clashes from 2,4-dimethoxy vs. 3,4-dimethoxy substituents .
  • Bond Lengths : The C=O bond length (1.214 Å) is consistent across analogs, suggesting minimal electronic perturbation from substituent variations .

Electronic and Crystallographic Properties

Methoxy and chloro groups exert opposing electronic effects:

  • Methoxy Groups: Electron-donating, enhancing resonance stabilization of the enone system.
  • Chloro Groups : Electron-withdrawing, increasing electrophilicity of the carbonyl group. The 2,5-dichloro substitution minimizes steric hindrance compared to 2,4-dichloro analogs like VIDDIW .
Hirshfeld Surface Analysis

Studies on related chalcones reveal that chloro substituents contribute to higher surface contact percentages for Cl···Cl interactions (e.g., 8.5% in VIDDIW), while methoxy groups dominate O···H contacts (15–20%) . The target compound’s 2,4-dimethoxy substituents likely enhance O···H interactions, influencing solubility and crystallization behavior.

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